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Compound of Interest

Compound Name: 1,4-Dibutylbenzene

Cat. No.: B074798 Get Quote

An In-depth Technical Guide to the Physical Properties of 1,4-Dibutylbenzene

Abstract: This technical guide provides a comprehensive overview of the core physical,

spectral, and thermodynamic properties of 1,4-Dibutylbenzene (CAS 1571-86-4). Designed for

researchers, chemists, and professionals in drug development and materials science, this

document synthesizes key data from authoritative sources and outlines the experimental

methodologies for their determination. The guide emphasizes the scientific principles behind

characterization techniques, ensuring a deep understanding of not just the data, but its

acquisition and interpretation.

Introduction and Molecular Overview
1,4-Dibutylbenzene, also known as p-dibutylbenzene, is an aromatic hydrocarbon

characterized by a central benzene ring substituted at the para positions with two n-butyl

groups. Its molecular formula is C₁₄H₂₂, and its structure imparts a notable symmetry that

influences its physical properties, such as its melting point and spectroscopic signature.[1]

It is crucial to distinguish this compound from its isomer, 1,4-di-tert-butylbenzene (CAS 1012-

72-2), where the branched tert-butyl groups confer significantly different physical

characteristics, most notably a much higher melting point due to its crystalline solid state at

room temperature.[2][3] 1,4-n-Dibutylbenzene, the subject of this guide, is primarily

encountered as a liquid at standard conditions. Its utility is found as an intermediate in organic

synthesis and as a component in specialty chemicals.[4] A thorough understanding of its

physical properties is paramount for its safe handling, application, and quality control.
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Core Physicochemical Properties
The fundamental physical properties of 1,4-Dibutylbenzene dictate its behavior in various

experimental and industrial settings. These values are essential for process design, reaction

modeling, and safety assessments. The data presented below has been aggregated from

established chemical databases and supplier specifications.
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Property Value Unit Source(s)

Identifiers

CAS Number 1571-86-4 - [5]

Molecular Formula C₁₄H₂₂ - [5]

Molecular Weight 190.33 g/mol [5][6]

InChIKey
VGQOZYOOFXEGDA

-UHFFFAOYSA-N
- [5][6]

Thermodynamic

Properties

Melting Point -31 °C [5]

Boiling Point 227 °C [5]

Flash Point 110 °C (230 °F) [5]

Enthalpy of

Vaporization (ΔvapH°)
49.70 kJ/mol [7]

Enthalpy of Formation

(ΔfH°gas)
-107.23 kJ/mol [7]

Ionization Energy 8.40 eV [7]

Physical Properties

Density 0.856 g/cm³ [5]

Refractive Index (n_D) 1.489 - [5]

Solubility &

Partitioning

Water Solubility

(log₁₀WS)
-4.75 (Calculated) mol/L [7]

Octanol/Water

Partition Coeff. (logP)
4.372 (Calculated) - [7]
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Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment of 1,4-Dibutylbenzene rely on a combination of

spectroscopic and chromatographic techniques. The molecule's symmetry is a key feature in its

spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's p-substitution, the

¹H NMR spectrum is simplified. It is expected to show a singlet for the four equivalent

aromatic protons. The butyl chains would exhibit a triplet for the terminal methyl (CH₃)

protons, a triplet for the benzylic methylene (CH₂) protons, and overlapping multiplets for the

two internal methylene groups.[8] The ¹³C NMR spectrum would similarly show a reduced

number of signals: four for the butyl chain carbons and, due to symmetry, only two signals for

the six aromatic carbons.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key

absorptions for 1,4-Dibutylbenzene include C-H stretching vibrations for the sp³ hybridized

carbons of the butyl chains (typically below 3000 cm⁻¹) and the sp² hybridized carbons of the

aromatic ring (typically above 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected

in the 1600-1450 cm⁻¹ region.[9]

Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-

MS), 1,4-Dibutylbenzene shows a distinct molecular ion (M⁺) peak at m/z 190. The primary

fragmentation pathway is benzylic cleavage, resulting in a prominent peak from the loss of a

propyl radical (-C₃H₇), leading to a fragment at m/z 147.[6][10]

Gas Chromatography (GC): GC is the preferred method for assessing the purity of 1,4-
Dibutylbenzene and quantifying it in mixtures. Its retention time is a function of the column's

stationary phase and the temperature program. The non-polar retention index (Inp) is

reported to be approximately 1411.[7]

Experimental Methodologies for Property
Determination
To ensure data integrity, standardized and validated protocols are essential. This section details

the workflows for key analytical procedures, explaining the rationale behind the experimental

design.
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Protocol: Identity and Purity Assessment by GC-MS
Causality: This protocol is the definitive method for confirming the molecular identity and

quantifying impurities. Gas chromatography provides high-resolution separation of volatile

components, while mass spectrometry offers unambiguous identification based on the unique

mass fragmentation pattern of the target molecule.

Methodology:

Standard Preparation: Prepare a certified reference standard of 1,4-Dibutylbenzene at a

known concentration (e.g., 100 µg/mL) in a high-purity solvent such as hexane.

Sample Preparation: Dilute the test sample of 1,4-Dibutylbenzene in the same solvent to fall

within the calibrated concentration range.

Instrumentation (GC):

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

suitable for separating aromatic hydrocarbons.

Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to

prevent column overload.

Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes,

then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation

of lower boiling point impurities from the main analyte.

Instrumentation (MS):

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-400 to capture

the molecular ion and key fragments.

Data Analysis:

Confirm the identity of the main peak by matching its retention time with the reference

standard and its mass spectrum with a library (e.g., NIST).
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Calculate purity by the area percent method, where the area of the 1,4-Dibutylbenzene
peak is divided by the total area of all integrated peaks.

Workflow for GC-MS Analysis:

Sample & Standard Preparation

Instrumental Analysis Data ProcessingPrepare Reference
Standard

GC Separation
(Capillary Column)

Dilute Test
Sample

MS Detection
(EI, Full Scan)

Elution Identify Peak
(RT & Mass Spectrum)

Calculate Purity
(Area Percent)

Click to download full resolution via product page

Workflow for identity and purity analysis via GC-MS.

Protocol: Thermochemical Analysis via Bomb
Calorimetry
Causality: The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that

cannot be measured directly. It is derived from the experimentally determined enthalpy of

combustion (ΔcH°) using Hess's Law. Bomb calorimetry provides a precise measure of the

heat released during a complete combustion reaction under constant volume conditions.[11]

Methodology (Conceptual):

Sample Preparation: A precisely weighed mass (approx. 1 g) of high-purity 1,4-
Dibutylbenzene is placed in a crucible inside a high-pressure stainless steel vessel (the

"bomb").

System Assembly: The bomb is sealed and pressurized with pure oxygen (approx. 30 atm) to

ensure complete combustion. It is then submerged in a known volume of water in an

insulated container (the calorimeter).
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Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction

releases heat, which is absorbed by the bomb and the surrounding water, causing a

temperature increase.

Temperature Measurement: The temperature of the water is monitored with high precision

(e.g., to 0.001°C) before, during, and after combustion until a maximum temperature is

reached and cooling begins.

Calculation of Heat of Combustion:

The total heat evolved (q_total) is calculated using the measured temperature change

(ΔT) and the previously determined heat capacity of the calorimeter system (C_cal):

q_total = C_cal * ΔT.

Corrections are made for the heat from the ignition wire and any side reactions (e.g., nitric

acid formation).

The molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat value and

the moles of sample combusted.

Application of Hess's Law: The standard enthalpy of formation (ΔfH°) is calculated using the

balanced combustion equation and the known ΔfH° values for the products (CO₂ and H₂O).

[12]

Reaction: C₁₄H₂₂(l) + 20.5 O₂(g) → 14 CO₂(g) + 11 H₂O(l)

Equation: ΔcH° = [14 * ΔfH°(CO₂,g) + 11 * ΔfH°(H₂O,l)] - [ΔfH°(C₁₄H₂₂,l) + 20.5 * ΔfH°

(O₂,g)]

Since ΔfH° for O₂(g) is zero, the equation is rearranged to solve for ΔfH°(C₁₄H₂₂,l).

Logical Diagram for Enthalpy of Formation Determination:
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Reactants
(1,4-Dibutylbenzene (l) + O2 (g))

Products
(CO2 (g) + H2O (l))

  ΔcH° (Measured via Calorimetry)

Elements
(C (graphite) + H2 (g))

ΔfH° (Reactants)
= ? (To be Calculated)

ΔfH° (Products)
(Known Standard Values)

Click to download full resolution via product page

Hess's Law application for calculating enthalpy of formation.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological

properties have not been fully investigated, prudent handling practices for organic solvents and

reagents should be strictly followed.[13]

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g.,

nitrile), safety goggles or glasses as described by OSHA regulations, and a lab coat.[13][14]

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of

vapors. Minimize dust generation if handling a solidified form. Wash hands thoroughly after

handling.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep

away from strong oxidizing agents and sources of ignition.[14]

First Aid:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Skin Contact: Wash skin with soap and water. Remove contaminated clothing.

Inhalation: Move to fresh air.

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

Conclusion
This guide has detailed the essential physical properties of 1,4-Dibutylbenzene, providing

researchers with a robust dataset for its application. From its core thermodynamic values to its

spectroscopic fingerprint, the information presented serves as a foundational resource. By

incorporating validated experimental protocols and explaining the scientific rationale behind

them, this document aims to empower scientists to handle, characterize, and utilize this

compound with confidence and safety. The provided data and methodologies are critical for

ensuring the accuracy, reproducibility, and integrity of future research and development

involving 1,4-Dibutylbenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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